B1191565 AMP423

AMP423

Cat. No. B1191565
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive. Mechanistic studies show that AMP423/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, AMP423 induces the accumulation of cells in S-phase. AMP423 has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.

Scientific Research Applications

Anti-Tumor Activity and Mechanism

AMP423 has been studied for its anti-tumor properties, particularly in relation to various human cancer cell lines. It demonstrates a significant cytotoxic potency across a wide range of these cell lines. Key insights include:

  • AMP423 shows greater cytotoxic potency in vitro compared to its structural analog imexon, with a notable impact on hematologic tumors in vivo.
  • Unlike imexon, which causes cell cycle arrest in G2/M, AMP423 induces accumulation of cells in S-phase.
  • It has pro-oxidant effects similar to imexon and is not myelosuppressive in non-tumor-bearing mice. The mode of cell death induced by AMP423 is a mix of necrosis and apoptosis, characterized by the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels (Dorr et al., 2012).

Novel Cyanoaziridine Derivative

AMP423 is identified as a novel cyanoaziridine derivative, showing cytotoxic potency against various cancer cell types. This is due to its lipophilic naphthyl moiety, which allows for greater cell uptake. Notably, AMP423 does not exhibit cross-resistance in certain drug-resistant myeloma cell lines (Dorr et al., 2011).

Role in Pharmacologic Action of Metformin

AMP423, particularly its variants, has been linked to the pharmacological action of metformin. The study suggests that variants of AMP423 may modulate the action of metformin and catecholamines, indicating a potential role in therapeutic interventions for diabetes and related metabolic disorders (Chen et al., 2010).

Application in Antimicrobial Peptide Discovery

AMP423 has applications in the discovery of antimicrobial peptides (AMPs). A specific methodology involving AMP423 has been demonstrated for constructing and screening a library of plantaricin-423 mutants, leading to the identification of novel variants with enhanced antimicrobial activities. This showcases the utility of AMP423 in advancing the field of antimicrobial research (Guralp et al., 2013).

properties

Product Name

AMP423

Appearance

Solid powder

synonyms

AMP423; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.